molecular formula C16H14N2O3 B2679634 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929971-61-9

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No. B2679634
CAS RN: 929971-61-9
M. Wt: 282.299
InChI Key: IKVWRNDUJLGJGU-UHFFFAOYSA-N
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Description

“3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It’s a member of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various methods. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Scientific Research Applications

Synthesis and Biological Activity

This compound has been explored for its potential in creating new therapeutic agents. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds begin with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. Despite not displaying significant antisecretory activity in models, some demonstrated notable cytoprotective properties (Starrett et al., 1989).

Bio-imaging Applications

In the field of bio-imaging, derivatives of benzoic acid have been tailored to self-assemble with lanthanide ions, forming neutral bimetallic helicates. These complexes are significant for their luminescence properties, which can be utilized in bio-imaging probes. The conditional stability and the ability to sensitize the luminescence of Eu(III) and Tb(III) in aerated water at physiological pH make these compounds particularly interesting for in-cellulo luminescence imaging (Chauvin et al., 2008).

Antimicrobial and Molluscicidal Activity

Research into the antimicrobial and molluscicidal activity of prenylated benzoic acid derivatives, isolated from plant sources, has indicated significant bioactivity. These studies not only expand our understanding of natural product chemistry but also offer insights into developing new agents for controlling harmful organisms (Orjala et al., 1993).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit the ability to suppress the corrosion of metals in acidic environments, a property that can be leveraged in industrial applications to enhance the lifespan and integrity of metal structures (Khaled, 2003).

Future Directions

The future directions for research on “3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could also be a focus .

properties

IUPAC Name

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVWRNDUJLGJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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